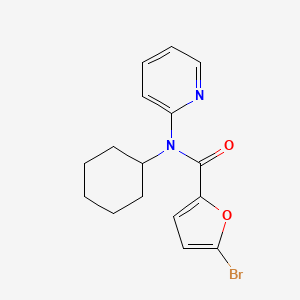

N~2~-(4-bromo-3-nitrobenzoyl)leucinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group, such as bromide, on an aromatic ring. For instance, Guerrera et al. (1995) discuss the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, which could be analogous to methods for synthesizing compounds like N2-(4-bromo-3-nitrobenzoyl)leucinamide by replacing the leaving group with an appropriate amine derivative under similar conditions (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Molecular Structure Analysis

Molecular structure analysis of such compounds can be conducted using techniques like FT-IR spectroscopy, X-ray diffraction, and computational methods. Kumar et al. (2014) describe the FT-IR and molecular structure analysis of a similar compound, highlighting the importance of spectroscopic techniques in confirming the structure and analyzing the functional groups present (Kumar, Panicker, Fun, Mary, Harikumar, Chandraju, Quah, & Ooi, 2014).

Chemical Reactions and Properties

Compounds like N2-(4-bromo-3-nitrobenzoyl)leucinamide can participate in various chemical reactions, including aromatic nucleophilic substitution, coupling reactions, and reactions involving the amide group. The specific reactivity patterns can be influenced by the presence of the nitro and bromo substituents, which activate the benzene ring towards nucleophilic attack. The work by Li et al. (2016) on carbene-catalyzed reductive coupling offers insight into the types of reactions that nitro and bromo substituents can undergo, potentially applicable to compounds with similar structures (Li, Wang, Proctor, Zhang, Webster, Yang, Song, & Chi, 2016).

Physical Properties Analysis

The physical properties of organic compounds like melting point, boiling point, solubility, and crystalline structure are crucial for understanding their behavior in different environments. These properties are often determined experimentally through techniques such as melting point analysis, solubility testing, and crystallization. Studies on related compounds, such as those by Smith et al. (1997), provide insights into how the structural features of compounds can influence their physical properties (Smith, Lynch, Byriel, & Kennard, 1997).

科学的研究の応用

Advanced Oxidation Processes for Water Decontamination

Studies have explored the role of bromide ions in the degradation of organic contaminants through advanced oxidation processes (AOPs), demonstrating the varied reactivity of organic compounds towards UV/persulfate (PS)/Fe 2+ processes in the presence of halides. This research provides useful information for water decontamination strategies (Luca et al., 2017).

Biochemical Research

Research on liver microsome-mediated formation of alkylating agents from vinyl bromide and vinyl chloride has shed light on the biochemical interactions and potential toxicological impacts of these compounds, indicating the complex metabolic pathways involved in their biotransformation (Barbin et al., 1975).

Organic Synthesis and Reaction Mechanisms

Investigations into the preparation and reactions of benzoylnitrile oxide from dimethylphenacylsulfonium bromide have contributed to understanding the mechanisms of organic reactions and provided new methods for synthesizing valuable chemical intermediates (Otsuji et al., 1971).

Analytical Chemistry for Estrogen Detection

A practical procedure using derivatization followed by liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry has been studied for determining estrogens in biological fluids, enhancing detection sensitivity (Higashi et al., 2006).

特性

IUPAC Name |

N-(1-amino-4-methyl-1-oxopentan-2-yl)-4-bromo-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O4/c1-7(2)5-10(12(15)18)16-13(19)8-3-4-9(14)11(6-8)17(20)21/h3-4,6-7,10H,5H2,1-2H3,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFIEJXZFBVZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)

![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)